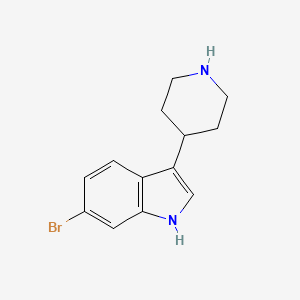

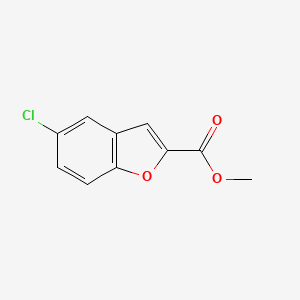

![molecular formula C12H11ClN4O B1519185 1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 1114824-01-9](/img/structure/B1519185.png)

1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Vue d'ensemble

Description

This compound is an intermediate in organic synthesis and pharmaceutical intermediate, which can be used in laboratory R&D synthesis process and chemical biological R&D process .

Synthesis Analysis

The synthesis of this compound involves the use of eco-compatible catalysts and reaction conditions. An extensive derivatization campaign is performed at both the endocyclic amide nitrogen and the ester functionality, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .Molecular Structure Analysis

The molecular structure of this compound is characterized by 1S/C12H11ClN4O/c1-7-3-4-9-8 (5-7)11 (18)16 (2)12-15-14-10 (6-13)17 (9)12/h3-5H,6H2,1-2H3 InChI key UNYWTFLMCPXNEI-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving this compound are often limited due to the lack of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.7 and is a powder at room temperature .Applications De Recherche Scientifique

Anticancer Activity

Triazoloquinazoline and its derivatives have shown potential as therapeutic agents in the field of oncology . They have demonstrated significant cytotoxic activities, making them promising candidates for anticancer drug development .

Anti-inflammatory Properties

These compounds have also been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Antimicrobial Activity

Triazoloquinazoline derivatives have demonstrated antimicrobial properties . They could be developed into drugs for treating various bacterial and viral infections .

Antiviral Properties

In addition to their antimicrobial properties, these compounds have also shown antiviral activities . This suggests potential applications in the development of antiviral drugs .

Antihypertensive Properties

These compounds have shown potential in the treatment of hypertension . Their antihypertensive properties could make them valuable in the development of drugs for managing high blood pressure .

Anticonvulsant Properties

Triazoloquinazoline derivatives have demonstrated anticonvulsant properties . This suggests potential applications in the treatment of conditions characterized by seizures or convulsions .

Antidiabetic Activity

These compounds have shown potential in the treatment of diabetes . Their antidiabetic properties could make them valuable in the development of drugs for managing blood sugar levels .

Antioxidant Properties

Triazoloquinazoline derivatives have demonstrated antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related diseases .

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

The triazoloquinoxaline scaffold, to which this compound belongs, is considered a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents. Despite several applications of this scaffold in medicinal chemistry and its special features and potentiality of derivatization, little has been done with respect to the search of versatile and potentially ecofriendly synthetic protocols .

Mécanisme D'action

Target of Action

Similar compounds in the triazoloquinazolinone family have been reported to have antitumor activity , suggesting potential targets within cancer cells.

Mode of Action

It’s worth noting that other triazoloquinazolinone derivatives have been found to exhibit antitumor activity . This suggests that the compound may interact with its targets in a way that inhibits tumor growth.

Biochemical Pathways

Given the reported antitumor activity of similar compounds , it’s plausible that this compound could affect pathways related to cell proliferation and survival.

Result of Action

, similar compounds in the triazoloquinazolinone family have been reported to exhibit antitumor activity. This suggests that the compound may have a similar effect, potentially leading to the inhibition of tumor growth.

Propriétés

IUPAC Name |

1-(chloromethyl)-4,7-dimethyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O/c1-7-3-4-9-8(5-7)11(18)16(2)12-15-14-10(6-13)17(9)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYWTFLMCPXNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C(=NN=C3N(C2=O)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)

![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)

![6-Bromo-7-methyloxazolo[5,4-b]pyridine](/img/structure/B1519114.png)

![6-Bromo-5-methyloxazolo[5,4-b]pyridine](/img/structure/B1519117.png)

![3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519124.png)